
5-Hydroxy Indapamide
Overview
Description
5-Hydroxy Indapamide (CAS: 126750-70-7) is a hydroxylated metabolite of the antihypertensive drug indapamide, a non-thiazide sulfonamide diuretic. Its molecular formula is C₁₆H₁₆ClN₃O₄S, with a molecular weight of 381.84 g/mol . It is recognized for its role in pharmacokinetic studies and as a reference standard in analytical chemistry due to its status as a pharmacologically active impurity of indapamide . Notably, this compound exhibits antioxidant properties, demonstrated by its oxygen-radical absorbing capacity (ORAC) and electron paramagnetic resonance (EPR) activity, which exceed those of hydrochlorothiazide (HCTZ) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Indapamide typically involves the hydroxylation of indapamide. This process can be achieved through various methods, including the use of oxidizing agents such as hydrogen peroxide or catalytic systems involving enzymes . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Indapamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, indapamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Reversion to indapamide.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Antihypertensive Effects
5-Hydroxy Indapamide retains the antihypertensive properties of its parent compound, indapamide. Research indicates that it lowers blood pressure by enhancing the production of epoxyeicosatrienoic acids (EETs) through the cytochrome P450 pathway. This mechanism is particularly relevant in spontaneously hypertensive rats (SHRs), where treatment with indapamide has shown significant reductions in systolic blood pressure and improved renal function through increased expression of CYP2C23 and reduced oxidative stress markers .
Study | Findings |
---|---|
Ambrosioni et al. (1998) | Demonstrated sustained blood pressure reduction with lower incidence of hypokalemia compared to other diuretics. |
Madkour et al. (1996) | Confirmed efficacy in chronic kidney disease patients. |
Puig et al. (2007) | Showed reduction in microalbuminuria in diabetic hypertensive patients. |
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound, particularly in the context of multiple sclerosis (MS). A combination therapy involving hydroxychloroquine and indapamide was tested for its ability to mitigate oxidative stress and neuronal damage associated with progressive MS. In vitro experiments demonstrated that indapamide effectively scavenged hydroxyl radicals and protected neurons from iron-induced toxicity, while in vivo studies showed reduced microglial activation and axonal injury in murine models .
Study | Findings |
---|---|
Phase II Trial (NCT02913157) | Investigating the combination therapy for efficacy in primary progressive MS. |
In Vitro Study | Indapamide exhibited robust hydroxyl scavenging activity and reduced TNF-α levels in activated microglia. |
In Vivo Study | The combination treatment significantly reduced lesion expansion and lipid peroxidation levels in demyelinated spinal cord models. |
Potential Anticancer Activity
Emerging research suggests that this compound may have anticancer properties, particularly when used in conjunction with gold nanoparticles. Studies have indicated that indapamide can be adsorbed onto these nanoparticles, enhancing its therapeutic efficacy against lung cancer cells. The surface-enhanced Raman spectroscopy techniques have been employed to study these interactions, suggesting a novel approach to cancer treatment .
Study | Findings |
---|---|
BOC Sciences Research | Highlighted the adsorption properties of indapamide on gold nanoparticles for enhanced anticancer effects. |
Analytical Methods for Detection
The development of sensitive analytical methods for detecting this compound has been crucial for research applications. A validated liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) method has been established to quantify this compound in biological samples, facilitating further pharmacokinetic studies and therapeutic monitoring .
Mechanism of Action
The mechanism of action of 5-Hydroxy Indapamide involves its interaction with ion channels and transporters in the renal tubules . By inhibiting sodium reabsorption, it promotes the excretion of sodium and water, thereby reducing blood volume and blood pressure . The hydroxyl group enhances its binding affinity to these molecular targets, potentially increasing its diuretic efficacy .
Comparison with Similar Compounds
Indapamide
- Efficacy: Indapamide, the parent compound, reduces systolic blood pressure (SBP) and diastolic blood pressure (DBP) significantly.
- Safety : Indapamide shows a favorable safety profile compared to thiazide diuretics. The IC₀₂₅ (a disproportionality metric for adverse events) for myopathy and rhabdomyolysis with indapamide is 0.1 and 0.5 , respectively, slightly lower than thiazides .
Hydrochlorothiazide (HCTZ)
- Efficacy : HCTZ, a first-line thiazide diuretic, showed comparable but slightly lower BP reduction (mean DBP: 7.9 mm Hg ) versus indapamide in clinical trials .
- Safety : HCTZ has a higher IC₀₂₅ for rhabdomyolysis (0.6 ) compared to indapamide, indicating a marginally elevated risk of muscle-related adverse effects .
- Limitations : Unlike 5-Hydroxy Indapamide, HCTZ lacks significant antioxidant activity, which may limit its utility in patients with oxidative stress comorbidities .
Thiazide Diuretics (ATC C03A)
- Class Effects : Thiazides as a class share similar efficacy profiles but exhibit higher IC₀₂₅ values for rhabdomyolysis (0.6 ) compared to indapamide .
- Metabolic Impact : Thiazides are associated with electrolyte imbalances (e.g., hypokalemia), whereas indapamide and its metabolites like this compound have a neutral or beneficial metabolic profile .
5-Hydroxy Analogues in Receptor Binding
- Structural Significance: The 5-hydroxy substituent in compounds like this compound enhances binding affinity to receptors such as dopamine D₂ and serotonin 5-HT₁ₐ.
Key Data Table
Research Findings and Clinical Implications
- Antioxidant Advantage : this compound and indapamide’s antioxidant properties may offer cardioprotective benefits beyond blood pressure control, particularly in patients with comorbid oxidative stress conditions like diabetes .
- Safety Profile : Indapamide and its metabolite exhibit a lower risk of severe adverse events (e.g., rhabdomyolysis) compared to thiazides, supporting their use in long-term hypertension management .
Biological Activity
5-Hydroxy Indapamide is a significant metabolite of Indapamide, a thiazide-like diuretic primarily used for managing hypertension and edema. Understanding the biological activity of this compound involves examining its pharmacokinetics, biochemical interactions, and therapeutic implications.
Target of Action
this compound primarily targets the same pathways as Indapamide. It functions as a diuretic by inhibiting sodium reabsorption in the renal tubules, which leads to increased urine output and reduced blood pressure. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates it to form various metabolites .
Biochemical Pathways
The metabolism of Indapamide involves several steps:
- Hydroxylation by CYP3A4 to form this compound (M1).
- Further oxidation and dehydrogenation to produce other metabolites (M2 and M3) .
Pharmacokinetics
This compound exhibits rapid absorption from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound's pharmacokinetic profile is influenced by genetic polymorphisms in drug-metabolizing enzymes, particularly CYP2C9 and CYP2C19, which can affect its efficacy and safety .
Biological Effects
Cellular Effects
Research indicates that this compound has several beneficial effects on cellular processes:
- Blood Pressure Reduction: Similar to its parent compound, it effectively lowers systolic blood pressure.
- Oxidative Stress Reduction: It decreases oxidative stress markers in renal tissues, which may contribute to its antihypertensive effects .
- Platelet Aggregation Inhibition: The compound also inhibits platelet aggregation, which can be beneficial in cardiovascular health .
Case Studies and Research Findings
-
Antioxidant Activity Study
A study comparing the antioxidant activity of this compound with Indapamide found that both compounds exhibited similar levels of antioxidant effects. This suggests that the metabolite retains some protective properties against oxidative damage . -
Hypertensive Rat Model
In spontaneously hypertensive rats (SHRs), treatment with Indapamide resulted in increased expression of renal CYP2C23 and enhanced production of epoxyeicosatrienoic acids (EETs), contributing to vasodilation and blood pressure reduction. These effects were also observed with this compound, indicating its role in modulating renal function and vascular resistance . -
Bioavailability Study
A comparative bioavailability study showed that the pharmacokinetic parameters for this compound differ based on formulation and genetic factors among individuals. This highlights the importance of personalized medicine in optimizing therapeutic outcomes .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Antioxidant Activity | Similar to Indapamide; reduces oxidative stress markers |
Blood Pressure Effects | Lowers systolic blood pressure through diuretic action |
Renal Function Modulation | Enhances production of EETs, promoting vasodilation |
Platelet Effects | Inhibits platelet aggregation |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 5-Hydroxy Indapamide in biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound, particularly due to its low concentration in biological samples. Validation parameters (e.g., specificity, sensitivity, linearity, recovery) must adhere to ICH guidelines. For instance, stability studies should assess degradation under varying pH and temperature conditions to ensure method robustness. Cross-validation with immunoassays (e.g., ELISA) can confirm specificity, especially in plasma or urine matrices .
Q. What synthetic routes are documented for this compound and its derivatives?
- Methodological Answer : Synthesis typically involves hydroxylation of the parent compound Indapamide via cytochrome P450-mediated metabolism in vitro or chemical modification using catalysts like palladium. Derivatives such as this compound Methyl Ether (CAS 1391053-97-6) are synthesized through alkylation reactions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize byproducts. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the purity of this compound in pharmaceutical formulations?
- Methodological Answer : Purity assays should combine chromatographic (e.g., reverse-phase HPLC) and spectroscopic (UV-Vis, FTIR) techniques. For impurity profiling, forced degradation studies (e.g., exposure to light, heat, or oxidative agents) identify potential degradants. Quantification thresholds should align with pharmacopeial standards (e.g., USP <1225>), with validation of limit of detection (LOD) and quantification (LOQ) .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships in hypertensive models?
- Methodological Answer : Employ a factorial design to evaluate dose-response relationships and interaction effects with co-administered drugs (e.g., ACE inhibitors). In vivo studies should use hypertensive rodent models (e.g., SHR rats) with staggered sampling times to capture metabolite clearance rates. PK parameters (AUC, Cmax, t½) must be analyzed using non-compartmental models, while PD endpoints (e.g., blood pressure reduction) require telemetric monitoring for continuous data collection .
Q. How can researchers resolve contradictions in preclinical data regarding this compound's efficacy and toxicity?
- Methodological Answer : Apply a weight-of-evidence approach by integrating data from multiple studies (e.g., in vitro cytotoxicity assays, in vivo organ toxicity screens). Use meta-analysis to identify confounding variables, such as species-specific metabolic differences or dosing regimens. For instance, discrepancies in nephrotoxicity findings may arise from variations in renal clearance rates across models, necessitating species- or strain-adjusted protocols .
Q. What strategies are effective for studying this compound's interactions with other antihypertensive metabolites in combinatorial therapies?
- Methodological Answer : Use isobolographic analysis to assess additive, synergistic, or antagonistic effects when combined with drugs like enalapril. In vitro assays (e.g., receptor binding studies) can identify competitive inhibition, while in vivo studies should monitor hemodynamic responses (e.g., blood pressure, heart rate) in dual-therapy models. Computational modeling (e.g., molecular docking) may predict binding affinities to targets like ACE2 or sodium channels .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH Q1A guidelines, exposing the compound to high humidity (75% RH), elevated temperatures (40°C), and light. Degradation kinetics can be modeled using Arrhenius equations to predict shelf life. For lyophilized formulations, assess reconstitution stability by measuring pH shifts and particulate formation over time .
Q. Data Analysis and Reporting
Q. What frameworks are recommended for integrating fragmented data on this compound's mechanisms of action?
- Methodological Answer : Construct a pathway map synthesizing data from transcriptomic, proteomic, and metabolomic studies. Tools like STRING or KEGG can identify enriched pathways (e.g., RAAS modulation). Use heatmaps or Sankey diagrams to visualize dose-dependent gene expression changes. Cross-reference findings with clinical data to prioritize hypotheses for validation .
Q. How can researchers address variability in this compound's bioavailability across preclinical species?
- Methodological Answer : Perform allometric scaling to extrapolate human-equivalent doses, accounting for species differences in metabolic enzymes (e.g., CYP3A4 activity). Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption and distribution. Validate predictions with crossover studies comparing oral vs. intravenous administration .
Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Apply mixed-effects models (e.g., NONMEM) to handle longitudinal data with repeated measures. For threshold effects, use segmented regression or Bayesian changepoint analysis. Report confidence intervals for EC50 values and conduct sensitivity analyses to assess model robustness .
Properties
IUPAC Name |
4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPVNNMMMDXBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925693 | |
Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126750-70-7 | |
Record name | 5-Hydroxyindapamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50925693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.